![molecular formula C21H15F3N2O4 B14938496 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938496.png)
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromenyl group, and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving an amine and a suitable carbonyl compound.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as Suzuki coupling, using a boronic acid derivative and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological pathways and cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside: A structural derivative of carbohydrates with similar chromenyl features.
5-(6-substituted phenyl-2H-chromen-3-yl)-oxazoles: Compounds synthesized using Suzuki coupling conditions with various substituted boronic acids.
Uniqueness
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H15F3N2O4 |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
5-oxo-N-(2-oxochromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H15F3N2O4/c22-21(23,24)14-2-1-3-16(10-14)26-11-13(9-18(26)27)20(29)25-15-5-6-17-12(8-15)4-7-19(28)30-17/h1-8,10,13H,9,11H2,(H,25,29) |
Clé InChI |
VHFGZNUQCIPMBJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


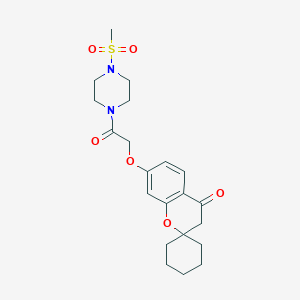
![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-(propan-2-yl)ethanediamide](/img/structure/B14938417.png)
![4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide](/img/structure/B14938420.png)
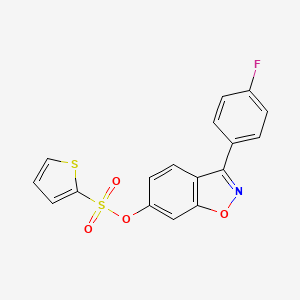
![N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-valine](/img/structure/B14938425.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B14938432.png)
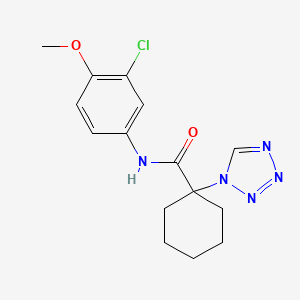
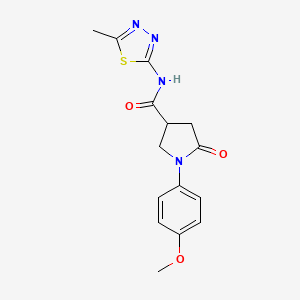
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide](/img/structure/B14938447.png)
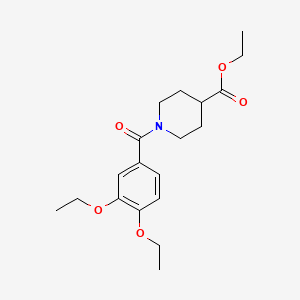
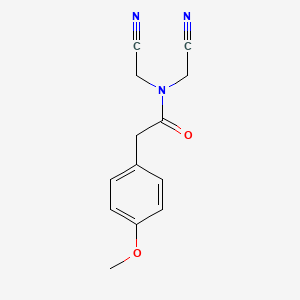
![4-[(4-Butylphenyl)carbamoyl]phenyl acetate](/img/structure/B14938487.png)
![1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938490.png)
![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14938491.png)
